2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
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Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Complex Formation and Spin-State Equilibria
Research demonstrates the use of compounds structurally similar to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in forming metal complexes. For instance, the formation of heterodinuclear non-covalent podates with intricate metal ion coordination has been reported, which showcases the potential of such compounds in the creation of sophisticated molecular structures (Piguet et al., 1997).
Alkyne Coupling and Complex Synthesis
Compounds related to this compound have been used in alkyne coupling reactions to produce η6-coordinated arene and pyridine complexes. This highlights their role in facilitating selective and efficient chemical synthesis processes (Ferré et al., 2002).
Photophysical Properties and Fluorescence Studies
Studies have been conducted on the photophysical properties of compounds similar to this compound. For example, the synthesis of novel fluorinated derivatives that exhibit fluorescence in acetonitrile solutions has been reported, demonstrating the potential of these compounds in the development of new fluorophores (Moseev et al., 2020).
Luminescent and Electrophosphorescence Applications
The synthesis of iridium complexes using similar compounds has been explored, with a focus on tuning luminescent color. These complexes have shown potential for high-efficiency electrophosphorescent devices, indicating the usefulness of such compounds in the field of material science and optoelectronics (Zhang et al., 2010).
Synthesis of Novel Fluorophores
Research has been directed towards the synthesis of novel fluorophores using structures related to this compound. These efforts are aimed at developing new materials with unique emission characteristics, expanding the range of applications in areas like sensing and imaging (Gao et al., 2022).
Development of Optical Sensors
Research on the development of optical sensors for detecting trace amounts of water in acetonitrile has utilized compounds structurally akin to this compound. This illustrates the role of such compounds in creating sensitive and specific detection systems (Tsumura et al., 2020).
Mechanism of Action
While the specific mechanism of action for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is not mentioned in the search results, trifluoromethylpyridine derivatives are known to exhibit a wide range of pharmacological activities . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Safety and Hazards
Future Directions
Trifluoromethylpyridine derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of novel compounds with unique biological properties, like this compound, is an important research topic .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNJBOEUBLOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649593 |
Source
|
Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-18-7 |
Source
|
Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.